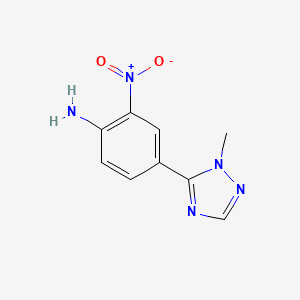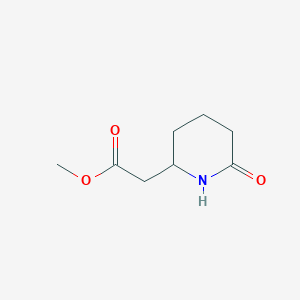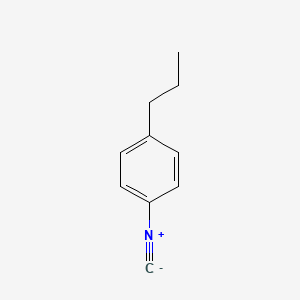
1-Isocyano-4-propylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyano-4-propylbenzene, also known by its chemical formula C10H11N , is an organic compound with an isocyanate functional group attached to a propyl-substituted benzene ring. Here’s the structural formula:
Structure: C8H7NO
Preparation Methods
Synthetic Routes:: 1-Isocyano-4-propylbenzene can be synthesized through various routes. One common method involves reacting 4-propylbenzenediazonium chloride with potassium cyanate. The diazonium salt is generated by diazotization of 4-propyltoluidine. The reaction proceeds as follows:
4-Propylbenzenediazonium chloride+Potassium cyanate→this compound+Potassium chloride
Industrial Production:: Industrial-scale production typically involves the use of specialized equipment and optimized conditions to achieve high yields. specific industrial methods for this compound are not widely documented.
Chemical Reactions Analysis
1-Isocyano-4-propylbenzene participates in several chemical reactions:
- Substitution Reactions: It can undergo nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles (e.g., amines, alcohols).
- Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation or reduction reactions under appropriate conditions.
- Common Reagents: Reagents like amines, alcohols, and metal hydrides are often used in these reactions.
- Major Products: The major products depend on the specific reaction conditions and the substituents on the benzene ring.
Scientific Research Applications
1-Isocyano-4-propylbenzene finds applications in various fields:
- Chemistry: Used as a building block in the synthesis of more complex molecules.
- Biology and Medicine: It may serve as a precursor for bioconjugation or drug development.
- Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which 1-isocyano-4-propylbenzene exerts its effects depends on its specific applications. It may interact with biological targets via covalent bonding or other interactions.
Comparison with Similar Compounds
While 1-isocyano-4-propylbenzene is unique due to its specific substitution pattern, similar compounds include other isocyanates and substituted benzene derivatives.
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-isocyano-4-propylbenzene |
InChI |
InChI=1S/C10H11N/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8H,3-4H2,1H3 |
InChI Key |
WKUGKVWWIOUFRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydrospiro[isoindole-1,4'-oxane]](/img/structure/B13570862.png)
![Ethyl 2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13570869.png)
![4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine](/img/structure/B13570870.png)
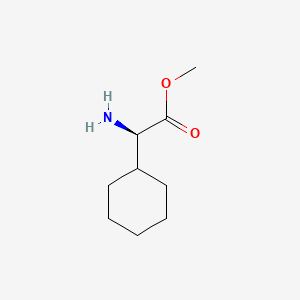



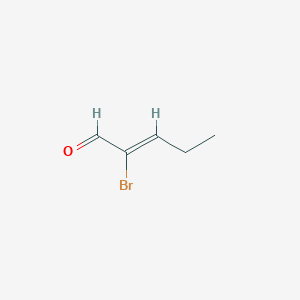
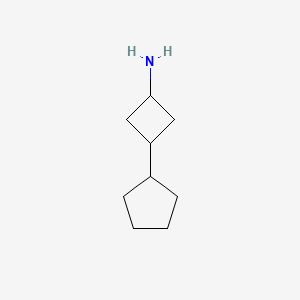
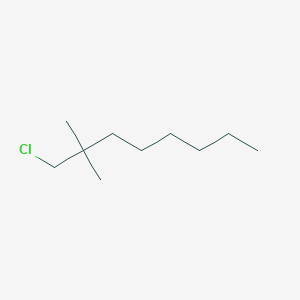
![1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13570925.png)
![[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13570931.png)
